molecular formula C11H10ClN3OS B1324955 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone CAS No. 952183-70-9

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone

Cat. No.: B1324955
CAS No.: 952183-70-9
M. Wt: 267.74 g/mol
InChI Key: AZOFXCSDLOLYGF-UHFFFAOYSA-N
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Description

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is a chemical compound with the molecular formula C11H10ClN3OS. This compound is known for its applications in proteomics research and is often used in various scientific studies .

Scientific Research Applications

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Future Directions

Future research could focus on the synthesis of this compound and similar compounds, as well as exploring their potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as reductoisomerases, which are involved in the rearrangement and reduction of specific substrates . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a modulator of cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound may inhibit the activity of reductoisomerases by binding to their active sites, thereby preventing substrate conversion . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to modulate specific biochemical pathways without causing significant toxicity . At higher dosages, toxic or adverse effects may occur, including disruptions in cellular metabolism and organ function . Threshold effects have been identified, indicating the dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may interact with reductoisomerases, affecting the conversion of specific substrates and altering the overall metabolic balance . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes through specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . This localization is essential for its activity, as it allows the compound to reach its target sites and exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone typically involves the following steps:

    Synthetic Routes:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone can be compared with other similar compounds to highlight its uniqueness:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-10(7(2)16)17-11(14-6)15-9-4-3-8(12)5-13-9/h3-5H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFXCSDLOLYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172623
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-70-9
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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